molecular formula C20H35NO13 B1143818 Validamycin D CAS No. 12650-67-8

Validamycin D

Cat. No.: B1143818
CAS No.: 12650-67-8
M. Wt: 497.491
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Validamycin D is an antibiotic and fungicide produced by the bacterium Streptomyces hygroscopicus. It is primarily used as an inhibitor of the enzyme trehalase, which plays a crucial role in the metabolism of trehalose, a sugar found in many organisms. This compound is widely used in agriculture to control diseases such as sheath blight in rice and damping-off in cucumbers .

Mechanism of Action

Target of Action

Validamycin D, like its analog Validamycin A, primarily targets trehalase , an enzyme found in both insects and fungi . Trehalase plays a crucial role in the hydrolysis of trehalose, a type of sugar that serves as an energy storage molecule . In the pathogenic fungus Rhizoctonia cerealis, six trehalase genes were identified, including one neutral trehalase and five acidic trehalase genes .

Mode of Action

This compound inhibits the activity of trehalase . It is structurally similar to trehalose, allowing it to act as a competitive inhibitor for trehalase . This inhibition disrupts the normal metabolic processes of the organism, particularly those that rely on the breakdown of trehalose for energy .

Biochemical Pathways

The inhibition of trehalase by this compound affects several biochemical pathways. Transcriptome analysis revealed that treatment with validamycin downregulated genes involved in metabolic processes, ribosome biogenesis, and pathogenicity in R. cerealis . KEGG pathway analysis further showed that validamycin affected genes related to the MAPK signaling pathway, with a significant decrease in ribosome synthesis and assembly .

Pharmacokinetics

It is known that validamycin a, a closely related compound, can be used to control fusarium head blight (fhb) and inhibit don contamination . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the suppression of fungal growth and pesticidal effects . By inhibiting trehalase activity and affecting the ribosome synthesis and MAPK pathways of R. cerealis, this compound leads to the suppression of fungal growth .

Action Environment

This compound is most effective against soil-borne diseases . It is safe for crops and the environment and suitable for Integrated Pest Management (IPM) . The use of wastewater in the fermentation medium for this compound production has been shown to reduce production costs, demonstrating the influence of environmental factors on the compound’s action, efficacy, and stability .

Future Directions

Validamycin A has been successfully applied in the fight against phytopathogenic fungi . It has potential for further control of pests like S. litura and could be considered for designing new, clinically interesting, antifungal-related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Validamycin D is typically produced through fermentation processes involving Streptomyces hygroscopicus. The bacterium is cultured under specific conditions that promote the production of this compound. The fermentation broth is then subjected to various purification steps to isolate the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces hygroscopicus. The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and nutrient supply. After fermentation, the broth is processed to extract and purify this compound, which is then formulated into various agricultural products .

Chemical Reactions Analysis

Types of Reactions

Validamycin D undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and degradation in various environments .

Common Reagents and Conditions

Major Products

The major products formed from the chemical reactions of this compound include validoxylamine A, valienamine, and other related aminocyclitol compounds. These products are often intermediates in the biosynthesis or degradation pathways of this compound .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOSEJASWWCMOA-VLWZCVIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12650-67-8
Record name Validamycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: How does Validamycin D interact with its target and what are the downstream effects?

A: this compound is a potent inhibitor of trehalase, an enzyme crucial for the hydrolysis of trehalose. [, ] While the exact mechanism for this compound is not detailed in the provided abstracts, its structural similarity to Validamycin A, a known competitive inhibitor of trehalase, suggests a similar mode of action. [, ] By inhibiting trehalase, this compound prevents the breakdown of trehalose, potentially disrupting energy metabolism and other cellular processes in target organisms like the fungus Rhizoctonia solani. []

Q2: What is the relationship between the structure of this compound and its activity compared to other Validamycins?

A: this compound shares a common aglycone core with other Validamycins like Validamycin A and Validamycin F. [, ] The key structural difference lies in the glycosylation pattern. This compound possesses an α-D-glucosyl residue linked to the aglycone, while Validamycin A contains a β-D-glucosyl residue. [] This difference in glycosidic linkage significantly impacts the uptake and potentially the inhibitory activity of these compounds. Research suggests that the β-linkage in Validamycin A makes it more favorable for cellular uptake compared to the α-linkage in this compound. [] This highlights how subtle structural variations within the Validamycin family can influence their biological activity and pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.